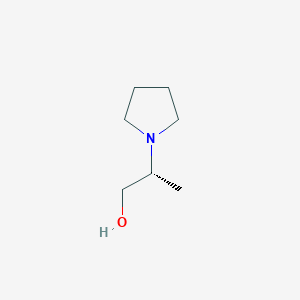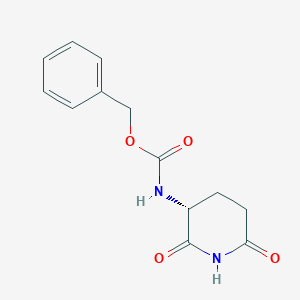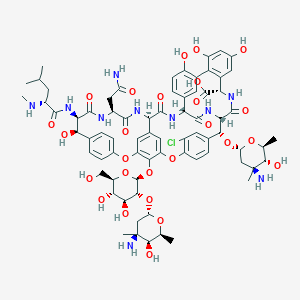
3-Methyl-1-(4-methylphenyl)piperazine
Übersicht
Beschreibung
3-Methyl-1-(4-methylphenyl)piperazine is used in the preparation of derivatives useful in the treatment of neurological disorders . It is also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine, which is an antiemetic .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(4-methylphenyl)piperazine is represented by the empirical formula C12H18N2 . The SMILES string isCC1=CC=C(C=C1)N2CC(NCC2)C.[H]O[H].[H]Cl.[H]Cl . Chemical Reactions Analysis
Piperazine derivatives have shown a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity .Physical And Chemical Properties Analysis
3-Methyl-1-(4-methylphenyl)piperazine is a solid substance . Its molecular weight is 281.22 . The InChI string is1S/C12H18N2.2ClH.H2O/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;;/h3-6,11,13H,7-9H2,1-2H3;2*1H;1H2 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives
“3-Methyl-1-(4-methylphenyl)piperazine” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis of Substituted Piperazines
This compound can be used in the synthesis of substituted piperazines. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Synthesis of Piperazinopyrrolidinones
Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones 4 . This shows the potential of “3-Methyl-1-(4-methylphenyl)piperazine” in the synthesis of complex organic compounds.
Synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride
“3-Methyl-1-(4-methylphenyl)piperazine” is a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride . This compound is a metabolite of Meclizine, which is an antiemetic .
Synthesis of Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase
This compound is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase . These inhibitors have potential applications in the treatment of Alzheimer’s disease and other conditions involving cholinergic dysfunction.
Intestinal Permeation Enhancers
Piperazine derivatives, including “3-Methyl-1-(4-methylphenyl)piperazine”, have been investigated as intestinal permeation enhancers . These compounds could potentially improve the oral bioavailability of drugs.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVOURRQFIQWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454627 | |
| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methylphenyl)piperazine | |
CAS RN |
180622-24-6 | |
| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)



![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)





